1-(2,5-Dichlorophenyl)propan-1-amine
Description
1-(2,5-Dichlorophenyl)propan-1-amine is a chloro-substituted aromatic amine with the molecular formula C₉H₁₁Cl₂N. It features a propan-1-amine backbone attached to a 2,5-dichlorophenyl ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Evidence indicates its availability as a hydrochloride salt with 95% purity (C₁₁H₁₅ClN), marketed in quantities ranging from 100 mg to 5 g .
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTICOAVVMENTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzaldehyde with nitroethane to form 2,5-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The dichlorophenyl ring allows for substitution reactions, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-(2,5-Dichlorophenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 1-(2,5-dichlorophenyl)propan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological responses. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence electronic, steric, and pharmacological properties. Key analogs include:
- Electronic Effects : Chlorine atoms (electron-withdrawing) increase the electrophilicity of the aromatic ring compared to fluorine (less electron-withdrawing) and methyl groups (electron-donating). This impacts reactivity in substitution reactions and binding affinity in bioactive molecules .
Functional Group Variations
Replacing the amine group with a ketone yields 1-(2,5-dimethylphenyl)propan-1-one (C₁₁H₁₄O), altering reactivity and application. The ketone derivative is more suited for condensation reactions (e.g., forming Schiff bases), whereas the amine enables nucleophilic alkylation or amide bond formation .
Structural Analogs in Complex Molecules
This compound serves as a precursor in synthesizing HCV inhibitors. For example, compound 7ii (Figure 1), containing a 2,5-dichlorophenyl-oxazole moiety, was synthesized with a 78% yield and >99.8% HPLC purity. Such derivatives exhibit enhanced antiviral activity compared to difluoro (e.g., 7jj , 33% yield) or dichloro-dimethylpiperidine analogs, underscoring the role of halogen choice in efficacy .
Figure 1. Example HCV inhibitor derivative with 2,5-dichlorophenyl group .
Pharmacological and Industrial Relevance
- Antiviral Activity : Dichlorophenyl-containing oxazole derivatives (e.g., 7ii ) show promise as HCV entry inhibitors, likely due to enhanced halogen bonding and lipophilicity .
Biological Activity
1-(2,5-Dichlorophenyl)propan-1-amine, also known as a substituted phenylpropylamine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's biological activity primarily revolves around its interaction with various receptors and enzymes, influencing cardiovascular health and potentially serving as a lead compound for drug development.
The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems, particularly through interactions with adrenergic receptors. Research indicates that this compound exhibits a dose-dependent effect on blood pressure regulation by inhibiting phenylethanolamine N-methyltransferase (PNMT), an enzyme critical in catecholamine biosynthesis. This inhibition leads to decreased norepinephrine levels, contributing to lower blood pressure in hypertensive models.
Hypertension Research
A significant study involving spontaneously hypertensive rats demonstrated that administration of this compound resulted in a notable reduction in systolic blood pressure. The findings suggested that the compound's antihypertensive effects are mediated through direct inhibition of PNMT activity, confirming its role in modulating catecholamine synthesis.
Pharmacological Investigations
Further pharmacological investigations revealed that this compound interacts with various adrenergic receptors. Binding affinity assays indicated that the compound could serve as a potential lead for developing new antihypertensive agents. The study utilized radiolabeled assays to assess the binding efficacy and inhibitory effects on adrenergic receptors, highlighting the compound's potential in therapeutic applications .
Biological Activity Data Table
| Study | Findings | Mechanism |
|---|---|---|
| Hypertension Research | Dose-dependent reduction in blood pressure in hypertensive rats | Inhibition of PNMT activity |
| Pharmacological Investigations | Interaction with adrenergic receptors; potential lead for new drugs | Modulation of neurotransmitter synthesis |
Toxicological Profile
The toxicological assessment of this compound indicates that it poses certain risks. According to PubChem data, the compound is classified as harmful if swallowed and can cause skin irritation . These findings underscore the necessity for careful handling and further investigation into its safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
